molecular formula C13H9FO5S B13496321 3-[4-(Fluorosulfonyl)phenoxy]benzoic acid

3-[4-(Fluorosulfonyl)phenoxy]benzoic acid

Cat. No.: B13496321
M. Wt: 296.27 g/mol
InChI Key: VQFWQRYOXDTAPD-UHFFFAOYSA-N
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Description

3-[4-(Fluorosulfonyl)phenoxy]benzoic acid is an organic compound with the molecular formula C13H9FO5S It is characterized by the presence of a fluorosulfonyl group attached to a phenoxybenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Fluorosulfonyl)phenoxy]benzoic acid typically involves the reaction of 4-fluorosulfonylphenol with 3-bromobenzoic acid under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling of the two reactants, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Fluorosulfonyl)phenoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide or sulfonic acid.

    Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide or sulfonic acid.

    Substitution: Various substituted phenoxybenzoic acid derivatives.

Scientific Research Applications

3-[4-(Fluorosulfonyl)phenoxy]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[4-(Fluorosulfonyl)phenoxy]benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Fluorosulfonyl)benzoic acid
  • 3-(Fluorosulfonyl)benzoic acid
  • 4-Fluoro-3-phenoxybenzoic acid

Uniqueness

3-[4-(Fluorosulfonyl)phenoxy]benzoic acid is unique due to the presence of both a fluorosulfonyl group and a phenoxybenzoic acid structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H9FO5S

Molecular Weight

296.27 g/mol

IUPAC Name

3-(4-fluorosulfonylphenoxy)benzoic acid

InChI

InChI=1S/C13H9FO5S/c14-20(17,18)12-6-4-10(5-7-12)19-11-3-1-2-9(8-11)13(15)16/h1-8H,(H,15,16)

InChI Key

VQFWQRYOXDTAPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)F)C(=O)O

Origin of Product

United States

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